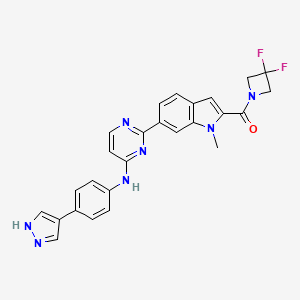
3-methyl(1,2-13C2)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl(1,2-13C2)butanoic acid, also known as 3-methylbutanoic acid or isovaleric acid, is a branched-chain alkyl carboxylic acid with the chemical formula (CH3)2CHCH2CO2H. It is classified as a short-chain fatty acid and is known for its unpleasant odor. This compound occurs naturally and can be found in various foods such as cheese, soy milk, and apple juice .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, 3-methylbutanoic acid can be synthesized through the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to produce the final product . The reaction can be summarized as follows: [ (CH3)2C=CH2 + H2 + CO \rightarrow (CH3)2CHCH2CHO \rightarrow 3-methylbutanoic acid ]
Industrial Production Methods
Industrially, the production of 3-methylbutanoic acid follows a similar route. The hydroformylation process is carried out under high pressure and temperature conditions, typically using a rhodium or cobalt catalyst. The resulting isovaleraldehyde is then oxidized using air or oxygen in the presence of a catalyst to yield 3-methylbutanoic acid .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids:
Reduction: Reduction of 3-methylbutanoic acid can yield the corresponding alcohol, 3-methylbutanol.
Substitution: It can form amide, ester, anhydride, and chloride derivatives.
Common Reagents and Conditions
Oxidation: Microbial oxidation using Galactomyces reessii.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols for esterification.
Major Products
β-Hydroxyisovaleric acid: Formed via microbial oxidation.
3-Methylbutanol: Formed via reduction.
Esters and Amides: Formed via substitution reactions.
Scientific Research Applications
3-Methylbutanoic acid has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds, such as β-hydroxy β-methylbutyric acid.
Biology: Studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry: Used in the flavor and fragrance industry due to its characteristic odor, despite being unpleasant.
Mechanism of Action
The mechanism by which 3-methylbutanoic acid exerts its effects involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their structure and function. In microbial systems, it can influence metabolic pathways by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Butyric acid: A straight-chain carboxylic acid with a similar structure but without the branching.
Valeric acid: Another straight-chain carboxylic acid with one additional carbon atom.
β-Hydroxybutyric acid: A hydroxylated derivative of butyric acid.
Uniqueness
3-Methylbutanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching affects its boiling point, solubility, and reactivity, making it distinct in various applications .
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
3-methyl(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3+1,5+1 |
InChI Key |
GWYFCOCPABKNJV-ZIEKVONGSA-N |
Isomeric SMILES |
CC(C)[13CH2][13C](=O)O |
Canonical SMILES |
CC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


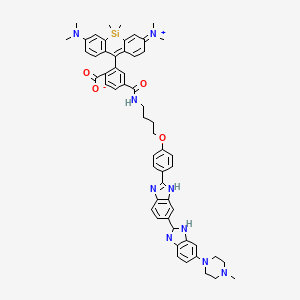
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
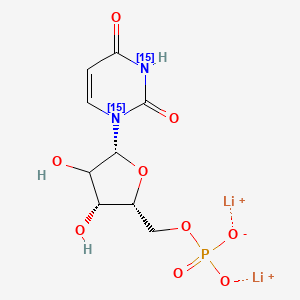



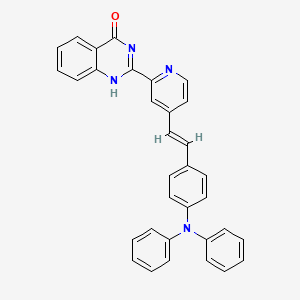

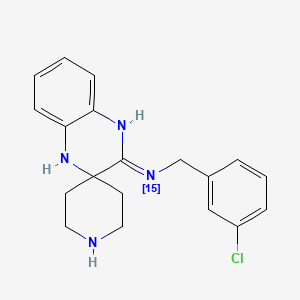
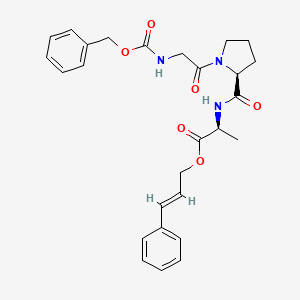
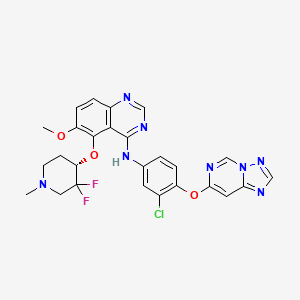
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
